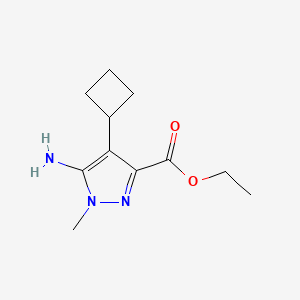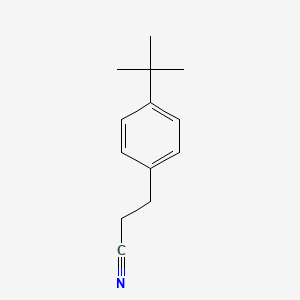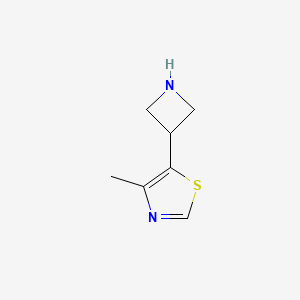
5-(Azetidin-3-yl)-4-methyl-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Azetidin-3-yl)-4-methyl-1,3-thiazole is a heterocyclic compound that features both azetidine and thiazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-4-methyl-1,3-thiazole can be achieved through various methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method is efficient and provides a straightforward route to the target compound.
Industrial Production Methods
For industrial production, green and cost-effective methods are preferred. One such method involves the use of commercially available and low-cost starting materials, such as benzylamine, and employs green oxidation reactions in microchannel reactors . This approach is not only environmentally friendly but also suitable for large-scale production.
化学反应分析
Types of Reactions
5-(Azetidin-3-yl)-4-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis and microwave irradiation to accelerate the reaction . The conditions are often mild, making the reactions efficient and yielding high-purity products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the aza Paternò–Büchi reaction can yield functionalized azetidines .
科学研究应用
5-(Azetidin-3-yl)-4-methyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the synthesis of various industrially important compounds.
作用机制
The mechanism of action of 5-(Azetidin-3-yl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biological processes . The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Some compounds similar to 5-(Azetidin-3-yl)-4-methyl-1,3-thiazole include:
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole
Uniqueness
What sets this compound apart is its unique combination of azetidine and thiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C7H10N2S |
|---|---|
分子量 |
154.24 g/mol |
IUPAC 名称 |
5-(azetidin-3-yl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C7H10N2S/c1-5-7(10-4-9-5)6-2-8-3-6/h4,6,8H,2-3H2,1H3 |
InChI 键 |
DCTDMIOMTZNTBG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=N1)C2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



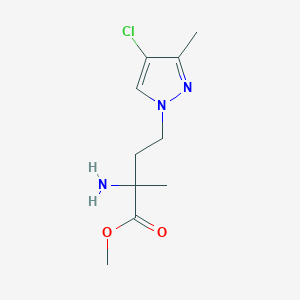
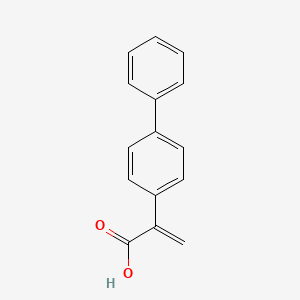
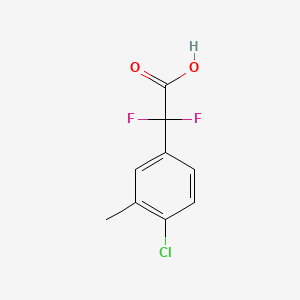
![2-[2-(3-Methylbutanamido)benzamido]benzoicacid](/img/structure/B13535827.png)
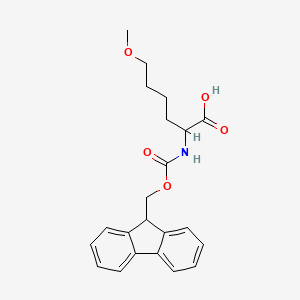
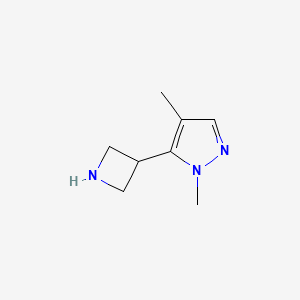
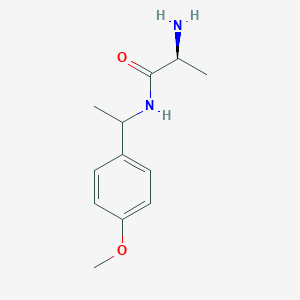
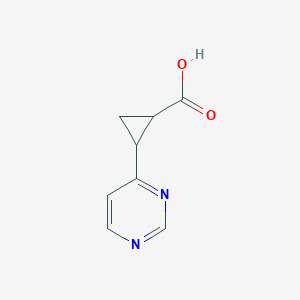
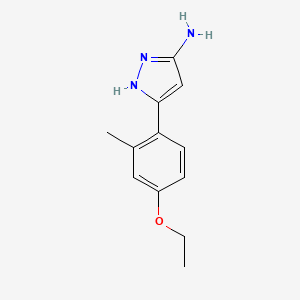
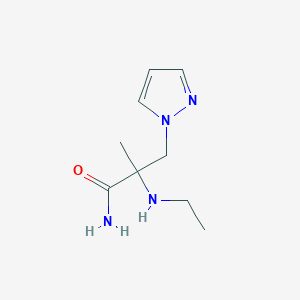
![2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13535875.png)
